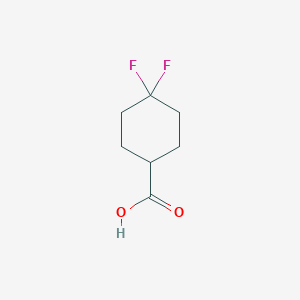

4,4-Difluorocyclohexanecarboxylic acid

説明

The exact mass of the compound 4,4-Difluorocyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Difluorocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluorocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUDFLDFSIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381285 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-97-8 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Role of 4,4-Difluorocyclohexanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—offer a powerful toolkit for overcoming common pharmacological hurdles. Within this context, 4,4-Difluorocyclohexanecarboxylic acid has emerged as a pivotal building block, particularly in the synthesis of complex therapeutic agents. Its geminal difluoro substitution on a conformationally restricted cyclohexane ring provides a unique combination of properties that are highly sought after in the optimization of lead compounds. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 4,4-Difluorocyclohexanecarboxylic acid, offering field-proven insights for its effective utilization in research and development. The compound is notably a key intermediate in the synthesis of macrolide antibiotics and the anti-HIV drug Maraviroc.[1][2]

Physicochemical Properties: A Quantitative Overview

4,4-Difluorocyclohexanecarboxylic acid is a white solid at room temperature.[1] The introduction of the two fluorine atoms at the 4-position significantly influences the electronic and conformational properties of the cyclohexyl ring and the acidity of the carboxylic acid moiety.

| Property | Value | Source |

| CAS Number | 122665-97-8 | [1][3][4][5] |

| Molecular Formula | C₇H₁₀F₂O₂ | [1][3][4][5] |

| Molecular Weight | 164.15 g/mol | [1][3][4][5] |

| Melting Point | 103-107 °C | [1][6] |

| Boiling Point (Predicted) | 241.1 ± 40.0 °C | [6] |

| pKa (Predicted) | 4.06 ± 0.10 | [7] |

| Solubility | Soluble in Chloroform, Methanol | [7] |

Spectroscopic Signature: Characterization and Analysis

A comprehensive understanding of the spectroscopic properties of 4,4-Difluorocyclohexanecarboxylic acid is essential for reaction monitoring and quality control.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H, -COOH), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[1][8] The broad singlet at 12.28 ppm is characteristic of the acidic proton of the carboxylic acid. The multiplets between 1.59 and 2.40 ppm correspond to the protons on the cyclohexane ring.

-

¹³C NMR: The presence of the electron-withdrawing fluorine atoms is expected to deshield the C4 carbon, resulting in a characteristic downfield shift. The carbonyl carbon of the carboxylic acid typically appears around 174-178 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[9][10] A strong C=O stretching absorption is observed in the region of 1760-1690 cm⁻¹.[9][10] Additionally, a C-O stretch is expected between 1320 and 1210 cm⁻¹.[9][10]

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 164.06, corresponding to the molecular weight of the compound.

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid: A Practical Approach

The most commonly employed synthetic route to 4,4-Difluorocyclohexanecarboxylic acid is the hydrolysis of its corresponding ethyl ester, ethyl 4,4-difluorocyclohexanecarboxylate.[1][8] This method is efficient and scalable, making it suitable for industrial production.[2]

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

-

Dissolution: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[1][8]

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 5.0 eq) to the solution.[1][8]

-

Reaction: Stir the mixture vigorously at room temperature overnight.[1][8]

-

Work-up:

-

Purification:

Caption: Synthesis of 4,4-Difluorocyclohexanecarboxylic acid.

An alternative patented approach involves the fluorination of 4-oxocyclohexanecarboxylic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄), followed by subsequent chemical transformations.[11]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4-Difluorocyclohexanecarboxylic acid is primarily dictated by the carboxylic acid functional group. Standard transformations such as esterification and amidation are readily achievable and are crucial for its application as a synthetic building block.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12] The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the product.[12]

Caption: Mechanism of Fischer Esterification.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, and 4,4-Difluorocyclohexanecarboxylic acid is frequently employed in such reactions. Direct amidation with an amine is generally unfavorable and requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[7]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 2. High Purity 99% CAS: 122665-97-8 4, 4-Difluorocyclohexanecarboxylic Acid; 4, 4-Difluorocyclohexan-1-Carboxylic Acid; Maraviroc/UK427857 Intermediate [verypharm.com]

- 3. scbt.com [scbt.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chembk.com [chembk.com]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | Benchchem [benchchem.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Advantage of Gem-Difluorination: A Technical Guide to 4,4-Difluorocyclohexanecarboxylic Acid

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine into organic scaffolds represents a powerful strategy for fine-tuning molecular properties. 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) has emerged as a preeminent building block in this arena. Its conformationally rigid cyclohexane core, decorated with a geminal difluoro group, offers a unique combination of steric and electronic features. This guide provides an in-depth technical exploration of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its properties for molecular innovation.

Part 1: Core Physicochemical and Structural Attributes

The introduction of two fluorine atoms onto the C4 position of the cyclohexanecarboxylic acid framework fundamentally alters its intrinsic properties compared to its hydrocarbon analog. This substitution is not merely an isosteric replacement for two hydrogen atoms but a strategic modification that imparts distinct characteristics.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 122665-97-8 | [1][2][3] |

| Molecular Formula | C7H10F2O2 | [1][2][4] |

| Molecular Weight | 164.15 g/mol | [1][2][4] |

| Appearance | White to off-white solid/crystalline powder | [4][5][6] |

| Melting Point | 103 - 109 °C | [4][6][7] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

The C-F bond is highly polarized and exceptionally strong, rendering the gem-difluoro group a metabolically robust bioisostere for a carbonyl group or an ether linkage.[8][9] This stability is a critical advantage in drug design, as it can block sites of oxidative metabolism, thereby enhancing a compound's pharmacokinetic profile.[8][10] Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of the carboxylic acid and influence the overall lipophilicity (LogP) of the molecule, which are crucial parameters for membrane permeability and target engagement.[8][11]

Part 2: Synthesis and Characterization

A reliable and scalable synthesis is crucial for the widespread application of any chemical building block. The most common laboratory-scale preparations of 4,4-Difluorocyclohexanecarboxylic acid often start from readily available precursors like ethyl 4,4-difluorocyclohexanecarboxylate or involve a multi-step sequence from a corresponding ketone.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach identifies ethyl 4,4-difluorocyclohexanecarboxylate as a direct precursor, accessible through standard esterification protocols. This highlights the hydrolysis of the ester as the final, key transformation.

Caption: Retrosynthetic analysis via ester hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol details a common and high-yielding method for the preparation of the title compound.[1][3]

Objective: To synthesize 4,4-Difluorocyclohexanecarboxylic acid via base-mediated hydrolysis of its ethyl ester.

Materials:

-

Ethyl 4,4-difluorocyclohexanecarboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in tetrahydrofuran (THF).

-

Addition of Reagents: Add water, followed by lithium hydroxide monohydrate (approx. 5.0 eq). The use of a significant excess of base ensures the reaction proceeds to completion.

-

Reaction: Stir the biphasic mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Workup - Acidification: Dilute the reaction mixture with ethyl acetate (EtOAc). Carefully adjust the pH of the aqueous layer to approximately 4 using 1 M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to become soluble in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one more time with EtOAc to ensure complete recovery of the product.

-

Washing and Drying: Combine all organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid. The product is often of high purity (>95%), but can be further purified by recrystallization if necessary.[1][3]

Caption: Experimental workflow for the synthesis of the target acid.

Spectroscopic Characterization

Unambiguous identification of the final product is achieved through standard spectroscopic methods.

-

¹H NMR: The proton spectrum shows a characteristic signal for the acidic proton of the carboxylic acid, typically a broad singlet observed at δ > 12 ppm (in DMSO-d₆).[1][3] The aliphatic protons on the cyclohexane ring appear as complex multiplets between δ 1.5 and 2.5 ppm.[1][3]

-

¹³C NMR: The carbonyl carbon is readily identified in the downfield region (~175-180 ppm). The carbon atom bearing the two fluorine atoms (C4) exhibits a characteristic triplet splitting pattern due to one-bond C-F coupling.

-

IR Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[2]

Part 3: Applications in Drug Discovery

The utility of 4,4-Difluorocyclohexanecarboxylic acid is most pronounced in medicinal chemistry, where it serves as a valuable scaffold for introducing the gem-difluoro motif. This group acts as a "metabolic shield" and a modulator of physicochemical properties.[6][8][10]

The Multifaceted Impact of the Gem-Difluoro Group:

Caption: How gem-difluorination enhances drug-like properties.

This building block has been instrumental in the synthesis of important therapeutic agents. For instance, it is a known intermediate in the synthesis of Maraviroc, an anti-HIV drug, and is used in the creation of novel macrolide antibiotics.[5][12][13] The rationale for its inclusion is often to improve metabolic stability and oral bioavailability.[6] Researchers have demonstrated its utility in developing CCR5 antagonists for treating HIV, where the fluorinated moiety contributes to the optimal pharmacological profile.[12]

Part 4: Safety, Handling, and Storage

As a laboratory chemical, 4,4-Difluorocyclohexanecarboxylic acid requires careful handling to ensure user safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][14][15] When handling the solid powder, use of a dust mask or handling within a fume hood is recommended to avoid inhalation.[15]

-

Handling: Use in a well-ventilated area.[7][15] Avoid generating dust. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a cool, dry place in a tightly sealed container.[16] Keep away from strong oxidizing agents.

By understanding its synthesis, properties, and applications, researchers can effectively utilize 4,4-Difluorocyclohexanecarboxylic acid as a strategic tool to engineer molecules with enhanced performance and therapeutic potential.

References

-

Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - NIH. [Link]

-

4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem. [Link]

-

4,4-Difluorocyclohexane-1-carboxylic acid - Apollo Scientific. [Link]

-

4,4-Difluorocyclohexanecarboxylic acid - ChemBK. [Link]

-

Applications of gem‐difluoroalkenes in medicinal chemistry. - ResearchGate. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC - NIH. [Link]

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. [Link]

-

High Purity 99% CAS: 122665-97-8 4, 4-Difluorocyclohexanecarboxylic Acid; 4, 4-Difluorocyclohexan-1-Carboxylic Acid; Maraviroc/UK427857 Intermediate. [Link]

-

Bio-active fluorinated cyclohexenones. - ResearchGate. [Link]

-

The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. [Link]

- CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google P

-

Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate. [Link]

-

CAS No : 122665-97-8 | Product Name : 4,4-Difluorocyclohexanecarboxylic Acid. [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. High Purity 99% CAS: 122665-97-8 4, 4-Difluorocyclohexanecarboxylic Acid; 4, 4-Difluorocyclohexan-1-Carboxylic Acid; Maraviroc/UK427857 Intermediate [verypharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 11. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | Benchchem [benchchem.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 122665-97-8 4,4-Difluorocyclohexanecarboxylic acid AKSci J97644 [aksci.com]

1H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4-Difluorocyclohexanecarboxylic Acid

Introduction

4,4-Difluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including macrolide antibiotics[1][2]. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their structure in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the complex spectral features arising from the interplay of proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings in a fluorinated cyclohexane system. We will explore the theoretical underpinnings, present a practical experimental protocol, and conduct a detailed interpretation of the spectrum.

Theoretical Background: The Influence of Fluorine in ¹H NMR

The presence of fluorine, the most electronegative element, introduces distinct and predictable effects on a ¹H NMR spectrum. These effects manifest in two primary ways: changes in chemical shift and the appearance of H-F coupling patterns.

-

Chemical Shift: Fluorine's strong electron-withdrawing inductive effect deshields nearby protons. This deshielding causes the resonant frequency of these protons to increase, resulting in a downfield shift (higher ppm value) in the spectrum. The magnitude of this shift diminishes with increasing distance (number of bonds) from the fluorine atoms.

-

Spin-Spin Coupling (J-Coupling): As ¹⁹F has a nuclear spin (I = ½), similar to ¹H, it couples to neighboring protons. This interaction splits the proton signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

-

Geminal Coupling (²JHF): Coupling through two bonds.

-

Vicinal Coupling (³JHF): Coupling through three bonds, which is highly dependent on the dihedral angle between the H-C-C-F bonds, following a Karplus-type relationship.

-

Long-Range Coupling (⁴JHF, ⁵JHF): Coupling over four or more bonds. ⁴JHF is often significant, particularly when the coupled nuclei are arranged in a planar "W" or "M" conformation, a phenomenon well-documented in rigid systems[3]. This through-space or through-bond interaction can add significant complexity to the spectrum[4][5][6].

-

In the case of 4,4-Difluorocyclohexanecarboxylic acid, the protons on the cyclohexane ring are subject to both H-H and H-F couplings, leading to complex, higher-order multiplets that require careful analysis.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid.

Workflow for ¹H NMR Spectrum Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,4-Difluorocyclohexanecarboxylic acid.

-

Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often used due to the compound's good solubility and its ability to observe the acidic proton of the carboxylic acid[1][7].

-

Transfer the resulting solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H frequency.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 13 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Ensure a sufficient relaxation delay (e.g., 1-2 seconds) for quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert it into the frequency domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the chemical shift scale. If using DMSO-d₆, the residual solvent peak should be calibrated to δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Spectral Analysis and Interpretation

The reported ¹H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid in DMSO-d₆ at 400 MHz shows the following signals: δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[1][7].

Molecular Structure and Proton Assignments

Caption: Structure and key proton environments of 4,4-Difluorocyclohexanecarboxylic acid.

Detailed Signal Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 12.28 | Singlet (broad) | 1H | -COOH | The characteristic downfield chemical shift is typical for a carboxylic acid proton. The broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent. |

| 2.40 | Multiplet | 1H | H1 (methine) | This proton is alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to other ring protons. It is coupled to the four adjacent protons at C2 and C6, resulting in a complex multiplet. |

| 2.02 - 1.75 | Multiplet | 6H | H2, H6 & H3, H5 (subset) | This broad, overlapping region contains the protons on carbons C2, C6, C3, and C5. The protons at C2/C6 are deshielded by the adjacent C1-COOH group. The protons at C3/C5 are significantly affected by coupling to the fluorine atoms at C4. Vicinal (³JHF) and geminal (²JHH) couplings create complex splitting patterns. |

| 1.59 | Multiplet | 2H | H3, H5 (subset) | This upfield multiplet likely corresponds to a subset of the protons at the C3 and C5 positions. The exact chemical shifts of the axial and equatorial protons at C3/C5 differ, and their complex splitting is a result of geminal H-H, vicinal H-H, and crucially, vicinal H-F couplings (³JHF). |

Analysis of Multiplet Complexity:

The description of the aliphatic signals as "multiplets" (m) is an accurate simplification. A detailed high-resolution analysis would reveal a highly complex, second-order spectrum. The complexity arises from several factors:

-

Small Δν/J Ratio: The chemical shift differences (Δν) between coupled protons are not significantly larger than their coupling constants (J), leading to non-first-order splitting patterns where intensities and spacings are distorted.

-

Multiple Coupling Partners: Each proton is coupled to multiple other protons (geminal and vicinal) and to two fluorine atoms.

-

H-F Couplings: The protons at C3 and C5 experience strong vicinal coupling (³JHF) to the fluorine atoms. The protons at C2 and C6 are subject to long-range four-bond coupling (⁴JHF), which can be significant if a "W" pathway exists between the proton and a fluorine atom[3]. These H-F couplings are superimposed on the existing H-H coupling network, creating highly complex and overlapping signals.

Conclusion

The ¹H NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid is a textbook example of the profound influence of fluorine substitution on proton resonances. The electron-withdrawing nature of the gem-difluoro and carboxylic acid groups dictates the chemical shift dispersion across the cyclohexane ring. Furthermore, the introduction of ¹⁹F-¹H spin-spin coupling transforms simple splitting patterns into complex, higher-order multiplets. A thorough understanding of these principles, from chemical shifts to long-range H-F interactions, is essential for the unambiguous structural verification of this and other fluorinated molecules critical to modern drug discovery and materials science. This guide provides the foundational knowledge and practical framework for researchers to confidently acquire and interpret such vital spectral data.

References

-

Journal of the American Chemical Society. (Date not available). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. [Link]

-

Miceli, R., et al. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC - NIH. [Link]

-

Williamson, K. L., et al. (Date not available). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. ACS Publications. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

-

Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications (RSC Publishing). [Link]

-

RSC Publishing. (Date not available). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME FLUORINATED CYCLOHEXANES. [Link]

-

PubChem. (2025). 4,4-Difluorocyclohexanecarboxylic acid. [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the 13C NMR Analysis of 4,4-Difluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4-Difluorocyclohexanecarboxylic acid. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document delves into the theoretical principles governing its 13C NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity. The rigid, gem-difluorinated cyclohexane scaffold of 4,4-Difluorocyclohexanecarboxylic acid presents a unique case for NMR analysis, where the interplay of electronegativity, conformational effects, and through-space interactions governs the chemical shifts and coupling constants of the carbon atoms. This guide will serve as a valuable resource for researchers working with fluorinated compounds and those seeking to leverage 13C NMR for detailed structural elucidation.

Theoretical Principles: Unraveling the Spectrum

The 13C NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid is dictated by several key factors: the high electronegativity of the fluorine atoms, the presence of the carboxylic acid group, the conformational dynamics of the cyclohexane ring, and the through-bond and through-space C-F coupling.

The Influence of Fluorine: The two fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect, significantly deshielding the quaternary carbon (C4) to which they are attached. This effect also extends to the adjacent carbons (C3 and C5) through sigma bonds, albeit to a lesser extent. This deshielding results in a downfield shift (higher ppm value) for these carbons compared to their non-fluorinated analogs.

The Carboxylic Acid Group: The carboxylic acid group at C1 also influences the chemical shifts of the ring carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position (typically 170-185 ppm). The C1 carbon, directly attached to this electron-withdrawing group, will also be deshielded. The effect on other carbons in the ring diminishes with distance.

Conformational Isomerism: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For 4,4-Difluorocyclohexanecarboxylic acid, the carboxylic acid group can occupy either an axial or an equatorial position. The relative populations of these conformers will influence the time-averaged chemical shifts observed in the NMR spectrum. Generally, the equatorial conformer is more stable for monosubstituted cyclohexanes to minimize steric strain.[1] The conformational preferences can affect the chemical shifts of all carbons in the ring.

Predicted 13C NMR Spectrum

While experimental data from specialized databases provides the most accurate information, a reliable prediction of the 13C NMR spectrum can be made based on established principles and data from analogous compounds.[2] The predicted chemical shifts for the distinct carbon environments in 4,4-Difluorocyclohexanecarboxylic acid are presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~175-180 | Singlet |

| C4 | ~120-125 | Triplet |

| C1 | ~40-45 | Singlet |

| C3, C5 | ~30-35 | Triplet |

| C2, C6 | ~25-30 | Singlet |

Rationale for Predictions:

-

C=O: The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups.[3]

-

C4: The gem-difluoro substitution causes a significant downfield shift. The signal is predicted to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

C1: The carbon bearing the carboxylic acid group is deshielded.

-

C3, C5: These carbons are beta to the fluorine atoms and will experience a moderate downfield shift. They are expected to appear as triplets due to two-bond coupling with the fluorine atoms (²JCF).

-

C2, C6: These carbons are gamma to the fluorine atoms and are least affected by their inductive effects.

Experimental Protocol: Acquiring a High-Quality Spectrum

This section outlines a robust, self-validating protocol for the acquisition of a high-quality 13C NMR spectrum of 4,4-Difluorocyclohexanecarboxylic acid.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.[4]

-

Concentration: Prepare a solution of approximately 10-20 mg of 4,4-Difluorocyclohexanecarboxylic acid in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Instrument Setup and Calibration

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during data acquisition.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

3.3. Data Acquisition

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon (C4).

-

Relaxation Delay: Use a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei between scans.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3.4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

In-depth Spectral Interpretation

A detailed analysis of the 13C NMR spectrum involves not only the assignment of chemical shifts but also the interpretation of coupling patterns arising from C-F interactions.

4.1. Chemical Shift Assignment

The predicted chemical shifts in Section 2 provide a strong basis for assigning the observed signals. The distinct regions of the spectrum will correspond to the carbonyl, fluorinated, and aliphatic carbons. The relative intensities of the signals can also aid in assignment, with protonated carbons generally showing stronger signals due to the Nuclear Overhauser Effect (NOE) in proton-decoupled spectra.

4.2. Carbon-Fluorine Coupling

A key feature of the 13C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets.[5][6][7]

-

One-Bond Coupling (¹JCF): The signal for C4, directly bonded to two fluorine atoms, will be split into a triplet. The magnitude of ¹JCF is typically large, in the range of 200-300 Hz.

-

Two-Bond Coupling (²JCF): The signals for C3 and C5, two bonds away from the fluorine atoms, will also be split into triplets. The magnitude of ²JCF is significantly smaller than ¹JCF, typically in the range of 15-30 Hz.

-

Three-Bond Coupling (³JCF): Three-bond coupling between the fluorine atoms and C2/C6 may also be observed, though it is often smaller and may not be fully resolved. The magnitude of ³JCF is dependent on the dihedral angle between the C-C and C-F bonds.

The observation and measurement of these coupling constants provide definitive evidence for the assignment of the carbon signals and offer valuable insights into the molecular geometry.

4.3. Through-Space C-F Coupling

In addition to through-bond coupling, through-space interactions between the fluorine atoms and other carbons in the ring can sometimes be observed, particularly in rigid systems.[8] These interactions can lead to further splitting or broadening of signals and provide additional conformational information.

Visualization of Key Interactions

The following diagram illustrates the key through-bond effects of the fluorine and carboxylic acid substituents on the carbon chemical shifts in 4,4-Difluorocyclohexanecarboxylic acid.

Sources

- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. kbfi.ee [kbfi.ee]

- 7. Visualizer loader [nmrdb.org]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Vibrational Landscape of 4,4-Difluorocyclohexanecarboxylic Acid: An FT-IR Spectroscopic Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4-Difluorocyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of the vibrational characteristics of such molecules is paramount for structural elucidation, purity assessment, and reaction monitoring. This document moves beyond a mere listing of spectral peaks, offering a detailed interpretation grounded in the principles of vibrational spectroscopy and providing practical, field-proven methodologies for obtaining high-quality spectral data.

The Structural Significance of 4,4-Difluorocyclohexanecarboxylic Acid

4,4-Difluorocyclohexanecarboxylic acid is a fascinating molecule where a cyclohexane scaffold is functionalized with both a carboxylic acid group and geminal fluorine atoms. This unique combination of a flexible cycloalkane ring, a hydrogen-bonding carboxylic acid, and highly electronegative fluorine atoms creates a distinct infrared spectroscopic "fingerprint." The strategic placement of fluorine atoms can significantly influence the molecule's conformation, polarity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2]

Deconvoluting the FT-IR Spectrum: A Guided Interpretation

The FT-IR spectrum of 4,4-Difluorocyclohexanecarboxylic acid is a rich tapestry of vibrational modes. By systematically dissecting the spectrum into key regions, we can assign the observed absorption bands to specific molecular motions. The interpretation that follows is based on established principles of infrared spectroscopy for its constituent functional groups.[3][4][5]

The Carboxylic Acid Motif: A Tale of Two Bonds

The carboxylic acid functional group (-COOH) gives rise to some of the most characteristic and easily identifiable bands in the FT-IR spectrum.

-

O-H Stretching: One of the most prominent features is the exceptionally broad absorption band typically observed between 2500 and 3300 cm⁻¹.[6][7][8] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][6] This extensive hydrogen bonding network creates a continuum of O-H bond energies, resulting in a wide, encompassing absorption.

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1760-1690 cm⁻¹.[6][9] For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[7][8] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[6] Additionally, two O-H bending vibrations are expected: an in-plane bend between 1440-1395 cm⁻¹ and an out-of-plane bend that can be found in the 950-910 cm⁻¹ range.[6] The latter can sometimes be broad.

The Cyclohexane Framework: Vibrational Signatures of the Ring

The cyclohexane ring provides a series of C-H and C-C vibrational modes.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring will appear as multiple sharp peaks in the region just below 3000 cm⁻¹, typically between 2850 and 2950 cm⁻¹.[4][10] Asymmetric and symmetric stretching modes can often be resolved.[4]

-

CH₂ Bending (Scissoring): A characteristic absorption for the scissoring motion of the CH₂ groups is expected around 1450 cm⁻¹.[11] Studies on cyclohexane have identified CH₂ scissor modes at approximately 1452.9 and 1456.4 cm⁻¹.[12]

-

Other Ring Vibrations: The "fingerprint" region of the spectrum, below 1500 cm⁻¹, will contain a complex series of absorptions corresponding to various C-C stretching, CH₂ wagging, twisting, and rocking vibrations, which are unique to the overall molecular structure.[4][10]

The Influence of Fluorine: The C-F Stretching Zone

The introduction of two fluorine atoms at the C4 position introduces new vibrational modes.

-

C-F Stretching: Carbon-fluorine stretching vibrations are known to produce very strong absorption bands.[5] The exact position is dependent on the number of fluorine atoms attached to the carbon. For a CF₂ group, these stretches typically occur in the 1300-900 cm⁻¹ region.[13] Given the presence of two C-F bonds on the same carbon, we can anticipate strong, intense absorptions in this region, which may overlap with the C-O stretching and O-H bending vibrations of the carboxylic acid group.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key FT-IR absorption bands for 4,4-Difluorocyclohexanecarboxylic acid based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Characteristics |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong | Very Broad, indicative of H-bonding.[6][7][8] |

| 2950 - 2850 | C-H Stretch (Cyclohexane CH₂) | Strong | Multiple sharp peaks.[4][10] |

| 1760 - 1690 | C=O Stretch (Carboxylic Acid) | Strong | Sharp.[6][9] |

| ~1450 | CH₂ Bend (Scissoring) | Medium | Sharp.[11] |

| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium | |

| 1300 - 900 | C-F Stretch (CF₂) | Strong | Likely to be intense.[5][13] |

| 950 - 910 | O-H Bend (Out-of-plane) | Medium | Can be broad.[6] |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability and reproducibility of the FT-IR data, a validated experimental protocol is essential. For a solid sample like 4,4-Difluorocyclohexanecarboxylic acid, the Potassium Bromide (KBr) pellet technique is a well-established method.[14][15]

Step-by-Step KBr Pellet Preparation

-

Sample and KBr Preparation:

-

Use spectroscopy-grade KBr that has been thoroughly dried (e.g., in an oven at >100°C) to minimize water absorption, which can lead to broad interfering peaks around 3400 cm⁻¹ and 1630 cm⁻¹.[16]

-

Weigh approximately 1-2 mg of the 4,4-Difluorocyclohexanecarboxylic acid sample and 100-200 mg of the dry KBr powder.[15] The sample concentration in KBr should be in the range of 0.2% to 1%.[17]

-

-

Grinding and Mixing:

-

Pellet Formation:

-

Carefully transfer the powder into a pellet die.

-

Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for a few minutes.[16]

-

-

Pellet Inspection and Analysis:

-

Slowly release the pressure and carefully remove the die.

-

The resulting pellet should be thin and transparent.[17]

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

A background spectrum of a pure KBr pellet should be run separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.[15]

-

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of 4,4-Difluorocyclohexanecarboxylic acid and their corresponding primary vibrational modes that are detectable by FT-IR spectroscopy.

Caption: Key functional groups and their characteristic FT-IR vibrational modes.

Conclusion

The FT-IR spectrum of 4,4-Difluorocyclohexanecarboxylic acid is a powerful analytical tool that provides a wealth of structural information. By understanding the characteristic absorption frequencies of the carboxylic acid, cyclohexane, and gem-difluoro moieties, researchers can confidently identify and characterize this important molecule. The combination of a broad O-H stretch, a strong C=O stretch, sharp C-H stretches, and intense C-F stretches creates a unique spectral fingerprint. Adherence to rigorous experimental protocols, such as the KBr pellet method, is crucial for obtaining high-quality, interpretable data, thereby ensuring the scientific integrity of research and development endeavors in which this compound plays a vital role.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Cyclohexane IR Spectrum Range. (2023, October 19). Shandong Qibo New Energy Co., Ltd. Retrieved from [Link]

-

Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

C6H12 infrared spectrum of cyclohexane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

How Do You Prepare Kbr Pellets For Ftir Analysis? (n.d.). Kintek Solution. Retrieved from [Link]

-

Should I be using KBr pellets in FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]

-

Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. (2020, December 3). National Institutes of Health. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

-

Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024, May 30). The Journal of Chemical Physics. Retrieved from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. echemi.com [echemi.com]

- 4. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 15. shimadzu.com [shimadzu.com]

- 16. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 17. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Physicochemical Properties of 4,4-Difluorocyclohexanecarboxylic Acid for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are indispensable tools for modulating a candidate's metabolic stability, lipophilicity, and binding affinity. Among these, 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) has emerged as a particularly valuable synthon.[1] Its utility is demonstrated by its role as a key intermediate in the synthesis of approved drugs, including the HIV entry inhibitor Maraviroc, and in the development of novel macrolide antibiotics.[2][3][4]

This guide provides an in-depth analysis of the core physical properties of 4,4-Difluorocyclohexanecarboxylic acid. Moving beyond a simple recitation of data, we will explore the underlying chemical principles, detail robust experimental methodologies for property determination, and synthesize these insights to explain the compound's significance and application in pharmaceutical research and development. This document is intended for fellow researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this versatile building block.

Section 1: Core Physicochemical Profile

A foundational understanding of a compound begins with its fundamental physicochemical properties. These parameters govern its behavior from synthesis and purification to formulation and in vivo disposition. The properties of 4,4-Difluorocyclohexanecarboxylic acid are summarized below.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₇H₁₀F₂O₂ | - | [2][5][6] |

| Molecular Weight | 164.15 g/mol | Calculated | [2][5][6] |

| Appearance | White crystalline solid | Experimental | [2][7] |

| Melting Point | 103 - 109 °C | Experimental | [2][8] |

| Boiling Point | 241.1 ± 40.0 °C | Predicted | [1][4] |

| Density | 1.24 ± 0.1 g/cm³ | Predicted | [1][4] |

| Aqueous Acidity (pKa) | 4.06 ± 0.10 | Predicted | [1][4] |

| Solubility | Soluble in Methanol, Chloroform | Experimental | [1][2][4] |

| Calculated logP (XLogP3-AA) | 1.6 | Calculated | [6] |

Section 2: The Scientific Rationale: Impact of the Gem-Difluoro Group

The defining feature of this molecule is the geminal difluoride substitution at the C4 position of the cyclohexane ring. This single structural motif is the primary driver of its unique and advantageous properties. As application scientists, we must look beyond the numbers and understand the causality.

The two fluorine atoms exert a powerful electron-withdrawing effect through the sigma bond framework (the inductive effect). This effect propagates through the carbocyclic ring to the carboxylic acid group. By destabilizing the neutral acid and stabilizing its conjugate base, the difluoro substitution significantly increases the acidity of the carboxyl group compared to its non-fluorinated analog, cyclohexanecarboxylic acid (pKa ≈ 4.9). The predicted pKa of ~4.06 reflects this potent electronic influence.[1][4]

Furthermore, gem-difluorination at a methylene carbon serves as a metabolically stable isostere for a carbonyl group or can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a key strategy in drug design to enhance a compound's half-life and bioavailability. The C-F bond is exceptionally strong, and the fluorinated carbon is sterically shielded, preventing enzymatic hydroxylation that would otherwise occur at that position in the non-fluorinated parent molecule.

Section 3: Experimental Protocols for Property Verification

Trust in scientific data is built upon robust and reproducible experimental design. The predicted values serve as excellent guides, but for regulatory submissions and process development, empirical verification is non-negotiable. Here, we detail the gold-standard methodologies for determining the critical physical properties of 4,4-Difluorocyclohexanecarboxylic acid.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality of Method Choice: While a traditional melting point apparatus provides a range, DSC offers far greater insight. It quantifies the energy absorbed during phase transition (enthalpy of fusion) and can reveal thermal events like polymorphism or degradation. For a crystalline solid intended for pharmaceutical use, a sharp, well-defined melting endotherm from DSC is a strong indicator of high purity.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-3 mg of 4,4-Difluorocyclohexanecarboxylic acid into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) are also recorded.

Workflow Diagram:

Caption: Workflow for Melting Point Determination by DSC.

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality of Method Choice: Potentiometric titration is the definitive method for pKa determination. It directly measures the change in pH (or potential) as a function of added titrant, allowing for precise calculation of the inflection point where the acid is 50% neutralized, which corresponds to the pKa. This method is highly accurate and provides a self-validating system through the resulting titration curve.

Step-by-Step Protocol:

-

System Preparation: Standardize a pH electrode using pH 4.00 and 7.00 buffers.

-

Sample Preparation: Accurately prepare a ~0.01 M solution of 4,4-Difluorocyclohexanecarboxylic acid in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution. Record the exact concentration.

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the standardized pH electrode and a micro-stir bar.

-

Titration: Titrate the solution with a standardized ~0.01 M aqueous NaOH solution using an automated titrator. Add the titrant in small, precise increments (e.g., 0.01 mL), allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half the volume of titrant required to reach the equivalence point has been added). The equivalence point is found from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Workflow Diagram:

Sources

- 1. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | Benchchem [benchchem.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [amp.chemicalbook.com]

- 5. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Melting Point of 4,4-Difluorocyclohexanecarboxylic Acid

This guide provides an in-depth analysis of the melting point of 4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8), a key building block in medicinal chemistry, notably in the synthesis of macrolide antibiotics.[1][2][3] Understanding and accurately determining its melting point is fundamental for assessing purity, ensuring stability, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Precise Melting Point

4,4-Difluorocyclohexanecarboxylic acid is a white solid synthetic intermediate.[1][2] The geminal difluoro group on the cyclohexane ring offers unique conformational constraints and electronic properties, making it an attractive fragment for drug design. In this context, the melting point is not merely a physical constant but a critical quality attribute (CQA).

A sharp, well-defined melting point range is a primary indicator of high purity in a crystalline solid. Conversely, a depressed and broad melting range suggests the presence of impurities, which can have significant implications for downstream applications, including reaction efficiency, yield, and the safety profile of the final API. Therefore, a precise and reproducible method for its determination is paramount.

Physicochemical and Hazard Profile

A summary of the key properties of 4,4-Difluorocyclohexanecarboxylic acid is essential for handling and characterization.

| Property | Value | Source(s) |

| CAS Number | 122665-97-8 | [1][4][5][6] |

| Molecular Formula | C₇H₁₀F₂O₂ | [1][4][5][6] |

| Molecular Weight | 164.15 g/mol | [1][5][6] |

| Appearance | White to Almost White Solid/Powder | [1][4] |

| Melting Point | 103-109 °C | [1][4][5] |

| Solubility | Soluble in Chloroform, Methanol | [1][4] |

| Purity (Typical) | >97% | [5] |

Hazard Information: This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn during handling.

Experimentally Determined Melting Point

Multiple sources report a consistent, albeit slightly varied, melting point range for 4,4-Difluorocyclohexanecarboxylic acid.

This slight variation is expected and can be attributed to differences in sample purity (e.g., 97% vs. >98%), the specific analytical method employed, and the calibration of the apparatus.[5] For a highly purified sample, a sharp melting range of 1-2°C is anticipated.

Standard Operating Procedure for Melting Point Determination

This protocol is based on the widely accepted capillary method, consistent with pharmacopeia standards, using a modern digital melting point apparatus.[7][8]

4.1. Principle A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[7]

4.2. Materials and Equipment

-

4,4-Difluorocyclohexanecarboxylic acid sample

-

Mortar and pestle

-

Glass capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Certified reference standards for calibration (e.g., caffeine, vanillin)

4.3. Experimental Protocol

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a vacuum desiccator over a desiccant for 24 hours.[7][9]

-

Place a small amount of the compound into a clean, dry mortar and gently grind it into a fine, homogeneous powder. This ensures uniform packing and heat transfer.[10]

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop to achieve tight packing.[9]

-

Repeat until a packed column of 2.5-3.5 mm in height is obtained.[7] An improper sample height can lead to a broader melting range.

-

-

Measurement:

-

Initial Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get a quick, approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 5-10°C below the approximate melting point.[7]

-

Insert the loaded capillary tube into the heating block.

-

Set the heating ramp rate to 1°C per minute. A slow ramp rate is critical for accuracy, as it allows the system to remain in thermal equilibrium.[7][10]

-

Observe the sample through the magnifying lens.

-

Record T₁ (Onset): The temperature at which the first drop of liquid appears or the substance begins to collapse against the capillary wall.[7]

-

Record T₂ (Clear Point): The temperature at which the last solid particle liquefies.

-

-

The reported melting point is the range T₁ to T₂.

-

-

System Validation:

-

Perform at least two determinations for the sample to ensure reproducibility.

-

Periodically calibrate the instrument using certified reference standards to ensure the temperature scale is accurate.[7]

-

Workflow and Data Interpretation

The following diagram illustrates the logical flow of an accurate melting point determination experiment.

Caption: Workflow for Accurate Melting Point Determination.

Interpreting the Results:

-

Sharp Range (e.g., 106-107°C): Indicates a high degree of purity.

-

Broad Range (e.g., 102-106°C): Suggests the presence of impurities, which disrupt the crystal lattice, causing the substance to melt over a wider and lower temperature range.

-

Discoloration: Observation of charring or decomposition before melting indicates thermal instability of the sample.

Synthesis and Purification Context

The purity of 4,4-Difluorocyclohexanecarboxylic acid is directly related to its synthesis and purification. A common laboratory synthesis involves the hydrolysis of its corresponding ethyl ester (ethyl 4,4-difluorocyclohexanecarboxylate) using a base like lithium hydroxide, followed by acidification.[2][11]

The purification process, which may involve recrystallization or washing with saturated brine, is crucial for removing unreacted starting materials or byproducts.[2][11][12] The melting point serves as a quick and effective quality control check to validate the success of these purification steps.

Conclusion

The melting point of 4,4-Difluorocyclohexanecarboxylic acid, consistently reported in the range of 103-109°C , is a critical parameter for researchers and drug development professionals. Its accurate determination via a standardized capillary method provides essential insight into material purity and identity. Adherence to a rigorous, well-calibrated protocol is necessary to ensure that the obtained data is reliable and can be confidently used to qualify this important chemical intermediate for its intended use in pharmaceutical synthesis.

References

-

4,4-Difluorocyclohexanecarboxylic acid. ChemBK.[Link]

-

4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2. PubChem, National Center for Biotechnology Information.[Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.[Link]

-

Organic Laboratory Techniques 4: Melting Point. University of Calgary.[Link]

-

Melting Point Determination. Scribd.[Link]

-

Melting Point Determination / General Tests. Japanese Pharmacopoeia.[Link]

-

Measuring the Melting Point. Westlab Canada.[Link]

- Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8 [sigmaaldrich.com]

- 6. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scribd.com [scribd.com]

- 11. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4,4-Difluorocyclohexanecarboxylic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from reaction chemistry and purification to crystallization and final formulation. This technical guide provides an in-depth examination of the solubility characteristics of 4,4-Difluorocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including macrolide antibiotics.[1][2] We will explore the physicochemical properties of this molecule, the theoretical underpinnings of its solubility based on Hansen Solubility Parameters (HSP), and provide a robust, field-proven experimental protocol for determining its solubility with high fidelity. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals containing this moiety.

Physicochemical Characterization of the Solute

Understanding the inherent properties of 4,4-Difluorocyclohexanecarboxylic acid is fundamental to predicting and explaining its behavior in various solvents. The molecule's structure, featuring a saturated cyclohexane ring, a polar carboxylic acid group, and two highly electronegative fluorine atoms, creates a unique combination of polar and non-polar characteristics.

The gem-difluoro substitution on the C4 position is particularly influential. Fluorine's high electronegativity significantly alters the electronic properties of the molecule compared to its non-fluorinated analog.[3][4] This can affect intermolecular interactions, crystal lattice energy, and, consequently, solubility. While fluorination can increase lipophilicity, the difluoro group also acts as a weak hydrogen bond acceptor, adding complexity to its interactions with protic and aprotic solvents.

Table 1: Key Physicochemical Properties of 4,4-Difluorocyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀F₂O₂ | [1][2][5][6] |

| Molecular Weight | 164.15 g/mol | [1][5] |

| Appearance | White Solid / Powder | [1][6] |

| Melting Point | 103-107 °C | [1][6] |

| pKa (Predicted) | 4.06 ± 0.10 | [6] |

| Qualitative Solubility | Soluble in Chloroform, Methanol | [1][6] |

Theoretical Framework: A Hansen Solubility Parameter (HSP) Approach

To move beyond the simplistic "like dissolves like" rule, we employ the Hansen Solubility Parameters (HSP), a powerful model for predicting solvent-solute interactions.[7][8] The HSP model posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space".[7][9] The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[7] For a solid solute, there is a "solubility sphere" in Hansen space; any solvent whose coordinates fall within this sphere will dissolve the solute.

The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

For 4,4-Difluorocyclohexanecarboxylic acid, the carboxylic acid group will contribute significantly to the δp and δh values, while the cyclohexyl ring will dominate the δd component. The gem-difluoro group will subtly modulate all three parameters. Predicting the precise HSP values for this molecule without experimental data is challenging, but we can infer its likely behavior. It will exhibit moderate polarity and a strong hydrogen bonding capability (both as a donor from the -COOH group and a weak acceptor). Therefore, it is expected to be most soluble in polar, hydrogen-bonding solvents like alcohols and moderately soluble in polar aprotic solvents, with poor solubility in non-polar aliphatic solvents.

Qualitative and Predictive Solubility Analysis

While comprehensive quantitative data for 4,4-Difluorocyclohexanecarboxylic acid is not widely published, existing datasheets confirm its solubility in methanol and chloroform.[1][6] This aligns with the HSP theory:

-

Methanol: A polar, protic solvent capable of strong hydrogen bonding. Its HSP coordinates are expected to be close to those of our target molecule.

-

Chloroform: A polar aprotic solvent. While it cannot donate hydrogen bonds, it can accept them, and its polarity is sufficient to interact with the carboxylic acid and difluoro groups.

Based on these principles, we can predict a qualitative solubility profile in common organic solvents.

Table 2: Predicted Solubility Profile of 4,4-Difluorocyclohexanecarboxylic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and polarity match. |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Good polarity match; solvent can accept H-bonds. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Polarity is sufficient to overcome lattice energy. |

| Aromatic | Toluene | Low | Primarily dispersion forces; insufficient polarity. |

| Non-Polar | Hexane, Heptane | Very Low / Insoluble | Mismatch in all HSP components (polarity, H-bonding). |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method, as recommended by the OECD Guideline 105, is the gold standard for this determination.[10][11][12] This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

Principle

A surplus amount of the solid 4,4-Difluorocyclohexanecarboxylic acid is agitated in the test solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method (e.g., HPLC-UV, UPLC-MS).

Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation (Triplicate Samples): a. For each solvent to be tested, label three glass vials with secure caps. b. Add an excess amount of 4,4-Difluorocyclohexanecarboxylic acid to each vial. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 20-30 mg). c. Accurately dispense a known volume of the organic solvent into each vial (e.g., 2.0 mL).

-